molecular formula C27H28FNO5S B589831 (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid CAS No. 929211-64-3

(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid

Cat. No. B589831
M. Wt: 497.581
InChI Key: HNPJXQKTFJGUSO-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid” is an organofluorine compound . It is also known as R-138727 and is a metabolite of Prasugrel . The molecular formula of this compound is C18H20FNO3S, and its molecular weight is 349.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a cyclopropyl group, a fluorophenyl group, an oxoethyl group, a sulfanyl group, and a piperidinylidene group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Effect on Cognitive Dysfunction : Studies demonstrate that sigma receptor ligands like NE-100 and its analogs can significantly reduce cognitive impairments. For instance, NE-100 was shown to improve cognitive dysfunction induced by phencyclidine in animal models, suggesting the potential of sigma receptor ligands in treating cognitive disorders (Ogawa et al., 1994; Ogawa et al., 1995). These findings are crucial for developing new therapeutic agents targeting sigma receptors to manage cognitive impairments.

Anticonvulsant Properties : Various compounds structurally related to the query molecule have demonstrated promising anticonvulsant properties. Research indicates that certain acetamide derivatives of phthalimide and its analogs exhibit significant activity in animal models used for screening anticonvulsant drugs. The promising results in these studies underline the potential of these compounds, including those structurally similar to the query molecule, in managing convulsive disorders (Kamiński et al., 2011; Obniska et al., 2012; Obniska et al., 2015).

Metabolic Studies : The metabolic pathways of compounds structurally related to the query molecule have been extensively studied. These studies are vital for understanding the pharmacokinetics and potential therapeutic applications of these compounds. For instance, research on Prasugrel revealed significant insights into its metabolism, indicating that the intestine plays a crucial role in forming its active metabolites (Hagihara et al., 2011).

properties

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPJXQKTFJGUSO-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676127
Record name (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid

CAS RN

929211-64-3
Record name (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.